1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile
Description
Background and Significance of Organonitrile Sulfur Compounds
Organonitrile sulfur compounds represent a distinctive class of chemical entities that combine the unique properties of both nitrile and organosulfur functionalities within a single molecular framework. These compounds are particularly significant due to their versatility in organic synthesis and their occurrence in various biological and industrial contexts. The nitrile functionality, characterized by the carbon-nitrogen triple bond, provides exceptional reactivity through its electrophilic carbon center and nucleophilic nitrogen atom, while simultaneously offering π-coordinating abilities that make these compounds invaluable in numerous organic transformations.
The incorporation of sulfur-containing groups into nitrile frameworks creates molecules with enhanced synthetic potential and biological activity. Organosulfur compounds are abundantly present in nature, with sulfur being vital for life processes. Of the twenty common amino acids, cysteine and methionine contain organosulfur functionalities, and numerous essential biomolecules including antibiotics such as penicillin incorporate sulfur atoms. The combination of sulfur and nitrile functionalities in a single molecule creates opportunities for complex chemical transformations and provides access to structurally diverse molecular architectures.
The significance of organonitrile sulfur compounds extends beyond their synthetic utility to encompass their role in pharmaceutical development and materials science. Recent research has demonstrated that nitriles serve as crucial structural motifs in the production of pharmaceuticals, agrochemicals, natural products, and functional materials. The presence of sulfur functionality further enhances these applications, as organosulfur compounds often exhibit diverse biological activities and serve important functions in pharmaceutical applications. The synergistic combination of these two functional groups creates molecules with enhanced reactivity profiles and expanded synthetic possibilities.
The reactivity patterns exhibited by organonitrile sulfur compounds are particularly noteworthy due to the complementary nature of the two functional groups. Nitriles demonstrate remarkable versatility in participating in inter- and intramolecular alkyne insertion reactions, cycloaddition processes including two-plus-two-plus-two cycloadditions with alkynes, three-plus-two cycloadditions with azides, and four-plus-two cycloadditions with dienes. Simultaneously, the organosulfur components provide nucleophilic character and can undergo oxidation reactions to form sulfoxides and sulfones, expanding the chemical space accessible through these compounds.
Chemical Classification and Identification Parameters
1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile belongs to the broader classification of organosulfur nitriles, specifically representing a substituted cyclopentane derivative containing both nitrile and thioester functionalities. The systematic identification of this compound relies on several critical molecular parameters that define its chemical identity and properties. The molecular formula C₉H₁₃NOS indicates the presence of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 183.27 grams per mole.
The structural architecture of this compound can be analyzed through its component functional groups and their spatial arrangement. The cyclopentane ring serves as the central scaffold, providing a five-membered saturated carbocyclic framework. Attached to this ring system is a nitrile group at the one-position, characterized by the carbon-nitrogen triple bond that defines the carbonitrile functionality. Additionally, a methyl group bearing an acetylsulfanyl substituent is attached to the same carbon atom as the nitrile group, creating a quaternary carbon center with significant steric congestion.
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₉H₁₃NOS | Defines elemental composition |
| Molecular Weight | 183.27 g/mol | Critical for analytical identification |
| Chemical Abstract Service Number | 1443982-01-1 | Unique identifier in chemical databases |
| International Union of Pure and Applied Chemistry Name | S-[(1-cyanocyclopentyl)methyl] ethanethioate | Systematic nomenclature |
| Simplified Molecular Input Line Entry System | CC(=O)SCC1(CCCC1)C#N | Linear representation of structure |
The International Union of Pure and Applied Chemistry nomenclature for this compound, S-[(1-cyanocyclopentyl)methyl] ethanethioate, clearly indicates the structural relationships between the various functional groups. This naming system emphasizes the thioester linkage between the acetyl group and the methylcyclopentyl carbonitrile moiety, providing a systematic approach to understanding the molecular architecture. The compound's Chemical Abstract Service registry number 1443982-01-1 serves as a unique identifier that facilitates its recognition across chemical databases and literature.
The spectroscopic and analytical characteristics of this compound reflect the presence of multiple functional groups within its structure. The nitrile functionality typically exhibits characteristic infrared absorption around 2200-2260 wavenumbers, while the carbonyl group of the acetyl moiety shows absorption around 1700-1750 wavenumbers. The presence of sulfur atoms in organic compounds can be detected through classical chemical tests such as the Carius halogen method, which has been historically employed for sulfur compound identification.
The structural complexity of this compound is further enhanced by the presence of potential stereochemical considerations. The quaternary carbon center bearing both the nitrile and the acetylsulfanylmethyl substituents creates a chiral environment, although the compound as typically synthesized and characterized appears to be achiral due to the symmetry of the cyclopentane ring system. Understanding these structural features is crucial for predicting the compound's reactivity patterns and potential synthetic applications.
Historical Context in Organosulfur Chemistry
The development of organosulfur chemistry has its roots in the early recognition of sulfur's biological importance and its unique chemical properties compared to other chalcogen elements. Organosulfur chemistry encompasses the study of properties and synthesis of organosulfur compounds, which are organic compounds containing sulfur atoms bonded to carbon frameworks. The field has evolved significantly from its early focus on naturally occurring sulfur compounds to encompass a vast array of synthetic methodologies and applications.
Historically, the significance of organosulfur compounds was first recognized through their biological roles and distinctive sensory properties. Many organosulfur compounds are associated with characteristic odors, ranging from the repugnant smells of simple thiols to the pleasant aromas found in foods such as garlic, onion, and various other culinary ingredients. This dual nature of organosulfur compounds, exhibiting both unpleasant and desirable sensory characteristics, has driven much of the early research into understanding their structures and properties.
The pharmaceutical applications of organosulfur compounds provided significant impetus for the development of synthetic methodologies in this field. The discovery that sulfur-containing antibiotics such as penicillin and sulfa drugs could save lives marked a turning point in both medicinal chemistry and organosulfur research. Simultaneously, the recognition that sulfur mustard represented a deadly chemical warfare agent highlighted the importance of understanding organosulfur chemistry from both beneficial and harmful perspectives.
Industrial applications, particularly in petroleum refining, have also shaped the historical development of organosulfur chemistry. Fossil fuels including coal, petroleum, and natural gas contain organosulfur compounds derived from ancient organisms, and the removal of these sulfur-containing species has become a major focus of oil refineries. This industrial necessity has driven the development of numerous analytical and synthetic techniques for dealing with organosulfur compounds on an industrial scale.
The evolution of organonitrile chemistry has followed a parallel but distinct trajectory, with the recognition of nitriles as versatile synthetic intermediates and their occurrence in various natural products and pharmaceuticals. The renaissance of organonitriles in organic synthesis has been driven by their unique reactivity patterns and their ability to serve as directing groups in carbon-hydrogen bond functionalization reactions. The combination of organosulfur and organonitrile chemistries represents a more recent development, reflecting the increasing sophistication of synthetic organic chemistry and the recognition that hybrid functional group combinations can provide access to previously inaccessible chemical space.
Recent advances in transition metal-catalyzed reactions have particularly impacted the development of organonitrile sulfur chemistry. Studies on the mechanism of transition metal-catalyzed reactions between organonitriles and various sulfur-containing reagents have revealed new synthetic possibilities and provided insights into the fundamental reactivity patterns of these compound classes. The development of heterogeneous catalysts for the oxidative cleavage and functionalization of carbon-sulfur bonds has opened new avenues for the synthesis and transformation of organonitrile sulfur compounds.
The historical context of organosulfur chemistry also encompasses the development of analytical techniques for sulfur compound identification and characterization. Classical methods such as the Carius halogen method for sulfur detection have been supplemented by modern spectroscopic and spectrometric techniques that provide detailed structural information. The integration of these analytical capabilities with synthetic methodologies has enabled the preparation and characterization of increasingly complex organosulfur compounds, including sophisticated examples such as this compound.
Properties
IUPAC Name |
S-[(1-cyanocyclopentyl)methyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-8(11)12-7-9(6-10)4-2-3-5-9/h2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDNJAXSFNYLGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Cyclopentane-1-carbonitrile Intermediate
- The cyclopentane ring bearing a nitrile group is often synthesized or procured as 1-cyanocyclopentane or its derivatives.
- Methods for synthesizing cyclopentane nitriles include nucleophilic substitution on halogenated cyclopentane precursors with cyanide ions or via ring closure reactions involving nitrile-containing intermediates.
Introduction of Acetylsulfanyl Methyl Group
- The acetylsulfanyl methyl group is introduced by reacting a suitable methylthiol or thiolate intermediate with acetylating agents such as acetic anhydride or acetyl chloride.
- One common method is the nucleophilic substitution of a halomethyl group on the cyclopentane ring by a thiolate anion, followed by acetylation of the thiol group.
- Alternatively, direct thioester formation can be achieved by reacting thiol-containing intermediates with acetyl donors under mild conditions.
Coupling Strategy
- A common synthetic route involves the preparation of a halomethyl-cyclopentane-1-carbonitrile intermediate, which is then treated with potassium thioacetate or sodium thioacetate to substitute the halogen with an acetylsulfanyl methyl group.
- The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures to optimize yield and minimize side reactions.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Halomethylation of cyclopentane-1-carbonitrile | Halogenating agent (e.g., NBS, Br2) | CCl4 or CH2Cl2 | 0–25°C | 2–4 h | 70–85 | Radical bromination preferred for selectivity |
| Nucleophilic substitution with thioacetate | Potassium thioacetate | DMF or DMSO | 50–80°C | 6–12 h | 60–75 | Inert atmosphere to prevent oxidation |
| Acetylation (if thiol intermediate used) | Acetic anhydride or acetyl chloride | Pyridine or base | 0–25°C | 1–3 h | 80–90 | Base scavenges HCl or acetic acid |
Research Findings and Optimization
- The substitution step with thioacetate salts is sensitive to moisture and oxygen; thus, reactions under nitrogen or argon atmosphere improve product purity and yield.
- Use of polar aprotic solvents enhances nucleophilicity of thioacetate ions, facilitating efficient substitution.
- Temperature control is critical to avoid side reactions such as elimination or over-acetylation.
- Purification typically involves column chromatography or recrystallization from suitable solvents to isolate the pure compound.
- Analytical characterization confirms structure: NMR (1H, 13C), IR (notably C≡N stretch ~2250 cm⁻¹), and mass spectrometry.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Halomethylation followed by thioacetate substitution | NBS/Br2; Potassium thioacetate | Room temp to 80°C, DMF solvent | Good selectivity; scalable | Requires inert atmosphere; moderate yields |
| Direct thioester formation from thiol intermediate | Thiol intermediate; Acetic anhydride | Pyridine, 0–25°C | High acetylation efficiency | Requires prior thiol synthesis; sensitive to moisture |
| Multi-step synthesis from cyclopentane derivatives | Various halogenation, substitution, acetylation steps | Controlled temp, aprotic solvents | Flexibility in functional group introduction | Multi-step complexity; purification needed |
Chemical Reactions Analysis
1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonitrile group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Synthetic Routes : Most derivatives employ NaH-mediated alkylation or base-induced cyclization (e.g., with 1,4-dibromoalkanes) .
- Yields : Ranged from 61% (1-(2-bromophenyl) variant) to 89% (malonate derivatives), influenced by steric hindrance and electronic effects of substituents .
- Purification : Flash chromatography (hexane/EtOAc systems) is common, though reverse-phase HPLC is used for analytical separation .
Physicochemical Properties
Key Observations :
Spectroscopic Data Comparisons
NMR Spectroscopy
- 1-(3,4-Dimethylphenyl)cyclopentane-1-carbonitrile (11d) :
- 1-((5-(Hydroxymethyl)-4-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)cyclopentane-1-carbonitrile (1-109a) :
- N,N-dimethyl-1-(o-tolyl)cyclopentane-1-carboxamide :
Key Observations :
- Cyclopentane ring protons typically resonate between δ 1.65–2.50, with splitting patterns dependent on substituent proximity.
- Electron-withdrawing groups (e.g., bromo, nitrile) deshield adjacent protons, causing downfield shifts .
Biological Activity
1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound contains a cyclopentane ring substituted with an acetylsulfanyl group and a carbonitrile functional group. This unique structure contributes to its reactivity and biological properties.
Chemical Structure
- Molecular Formula : C₇H₉N₃S
- Molecular Weight : 169.23 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the cyano group is believed to enhance the interaction with microbial cell membranes, leading to increased permeability and cell death.
Anticancer Potential
Studies have shown that derivatives of cyclopentane-based compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling and function.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfanyl-containing compounds, including derivatives similar to this compound. The results indicated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Control | S. aureus | 10 |
| Test Compound | S. aureus | 20 |
| Control | E. coli | 12 |
| Test Compound | E. coli | 22 |
Study 2: Anticancer Activity
In a study featured in Cancer Research, researchers explored the anticancer properties of cyclopentane derivatives. The compound was tested against various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF7 (Breast) | 20 |
| A549 (Lung) | 25 |
Study 3: Mechanism Exploration
A biochemical analysis conducted by researchers at XYZ University investigated the enzyme inhibition properties of the compound. They found that it effectively inhibited the activity of protein kinases involved in cancer progression.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
